molecular formula C11H16N2O B1419042 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one CAS No. 888729-52-0

1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

Cat. No. B1419042
CAS RN: 888729-52-0
M. Wt: 192.26 g/mol
InChI Key: WLPUWPRHPIZJQK-UHFFFAOYSA-N
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Description

1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a chemical compound with the linear formula C11H17O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one can be represented by the SMILES string O=C1C=CC=CN1CC2CCNCC2.Cl . The InChI key for this compound is RCVQSNGHKAERJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a solid compound . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. It has been incorporated into novel heterocyclic compounds that exhibit anti-fibrotic activities. These activities are crucial in the development of treatments for diseases like liver fibrosis, where the inhibition of collagen formation is a key therapeutic strategy .

Pharmacological Privileged Structure

The pyrimidine moiety, which is part of the compound’s structure, is considered a privileged structure in medicinal chemistry. This means it’s a versatile scaffold that can interact with various biological targets, leading to a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic effects .

Synthesis of Heterocyclic Compounds

This compound serves as a starting material for the synthesis of a variety of heterocyclic compounds. These compounds are significant in chemical biology and medicinal chemistry for constructing libraries with potential biological activities .

Collagen Prolyl 4-Hydroxylases Inhibition

In the context of anti-fibrosis, the compound has been used to inhibit collagen prolyl 4-hydroxylases. This inhibition is important because these enzymes are involved in the synthesis of collagen, and their inhibition can reduce fibrosis .

Kinase Inhibition

A derivative of this compound has been identified as a new class of kinase inhibitor, specifically inhibiting GRK2 and GRK5 kinases. These kinases are involved in various cellular processes, and their inhibition can have therapeutic implications in diseases where these kinases are dysregulated .

Anti-Collagen Activity

The compound has shown effectiveness in inhibiting the expression of collagen in vitro. This is particularly relevant in the study of diseases where collagen overexpression leads to pathological conditions .

Hydroxyproline Content Reduction

In studies related to fibrosis, derivatives of this compound have been shown to reduce the content of hydroxyproline in cell culture medium. Hydroxyproline is a major component of collagen, and its reduction is indicative of a decrease in fibrosis .

properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPUWPRHPIZJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(piperidin-4-ylmethyl)pyridin-2(1H)-one

CAS RN

888729-52-0
Record name 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Piperidinylmethyl)-2(1H)-pyridinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5PAH59DRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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